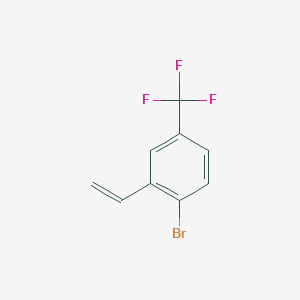

![molecular formula C14H21Cl2N3 B1448063 1-异丙基-2-(吡咯烷-2-基)-1H-苯并[d]咪唑二盐酸盐 CAS No. 1375183-55-3](/img/structure/B1448063.png)

1-异丙基-2-(吡咯烷-2-基)-1H-苯并[d]咪唑二盐酸盐

描述

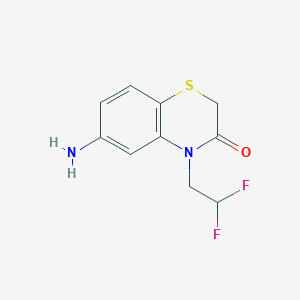

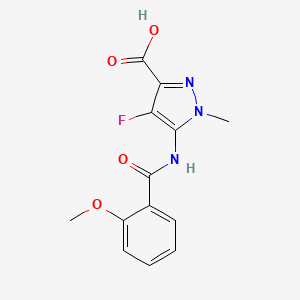

“1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a method for the synthesis of a related compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate, involves the reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with 4-nitrobenzenediazonium tetrafluoroborate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an imidazole ring. The InChI code for a similar compound, 1-methyl-2-(pyrrolidin-2-ylidene)imidazolidine dihydrochloride, is 1S/C8H15N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h9-10H,2-6H2,1H3;2*1H .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. The pyrrolidine ring in the molecule can undergo various transformations, including ring opening, functionalization, and other modifications .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, a similar compound, 1-methyl-2-(pyrrolidin-2-ylidene)imidazolidine dihydrochloride, is reported to be a powder .科学研究应用

药物发现:吡咯烷作为一种多功能支架

吡咯烷环是我们的化合物中的核心成分,由于其多功能性和增强生物活性的能力,在药物发现中被广泛使用 。它允许有效地探索药效团空间,并对分子的立体化学有重大贡献。环的非平面性,称为“假旋转”,增加了三维覆盖范围,这对与生物靶标的相互作用至关重要。

应用概述:吡咯烷衍生物因其在治疗各种人类疾病中的潜力而被探索。化合物的结构可以被修饰以靶向选择性,从而产生新的生物活性化合物。

应用方法:药物化学家使用吡咯烷支架来设计和合成新的候选药物。吡咯烷环的立体化学特别重要,因为不同的立体异构体由于与对映选择性蛋白的结合模式不同,会导致不同的生物学特征。

抗炎剂:COX-2抑制

吡咯烷衍生物已被证明有望作为环氧合酶-2(COX-2)的抑制剂,环氧合酶-2是一种与炎症和疼痛相关的酶 。该化合物的衍生物已针对其抑制 COX-2 的功效进行了测试,其中一些表现出有效的活性。

应用概述:吡咯烷衍生物,包括与我们的化合物相似的那些,由于它们能够有效抑制 COX-2,已被确定为潜在的抗炎剂。

应用方法:这些化合物的生物活性通过体外分析进行评估,以确定它们的 IC50 值,表明 COX-2 抑制的效力。进行结构修饰以增强功效和选择性。

咪唑的合成:方法学进展

咪唑环是我们的化合物的另一个关键特征,在日常应用中使用的各种功能分子的合成中至关重要 。最近的进展集中在取代咪唑的区域控制合成,突出了我们化合物结构的重要性。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It is known that imidazole derivatives can interact with their targets through various mechanisms, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazole derivatives are known to be involved in various biochemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities .

安全和危害

The safety and hazards associated with this compound would depend on its specific properties and uses. For instance, a similar compound, 1-methyl-2-(pyrrolidin-2-ylidene)imidazolidine dihydrochloride, has hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

The future directions in the research and development of this compound could involve exploring its potential therapeutic applications, given the wide range of biological activities exhibited by compounds containing a pyrrolidine ring . Additionally, further studies could focus on optimizing its synthesis and improving its physicochemical properties for specific applications.

属性

IUPAC Name |

1-propan-2-yl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c1-10(2)17-13-8-4-3-6-11(13)16-14(17)12-7-5-9-15-12;;/h3-4,6,8,10,12,15H,5,7,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNFTZZVUFEWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)

![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)

![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)